molecular formula C8H12O B15200686 3-Ethyl-3-methylpent-4-yn-2-one

3-Ethyl-3-methylpent-4-yn-2-one

Cat. No.: B15200686
M. Wt: 124.18 g/mol
InChI Key: DRMWLQGVQRTZRZ-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpent-4-yn-2-one is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an ethyl and a methyl group attached to a pentynone backbone. Alkynes are unsaturated hydrocarbons with the general formula (C_nH_{2n-2}), and they are known for their reactivity due to the presence of the triple bond .

Preparation Methods

The synthesis of 3-Ethyl-3-methylpent-4-yn-2-one can be achieved through various synthetic routes. One common method involves the Schreiber-modified Nicholas reaction, which converts 3-ethyl-2-methylpent-4-ynoic acid to the analogous chiral Weinreb pentynamide. This intermediate is then treated with tributyltin-one-carbon synthons to create a 1-hydroxyhex-5-yn-2-one scaffold . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

3-Ethyl-3-methylpent-4-yn-2-one undergoes several types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.

Common reagents used in these reactions include hydrogen gas with palladium catalysts for hydrogenation, and various oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethyl-3-methylpent-4-yn-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses would depend on further research.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-3-methylpent-4-yn-2-one exerts its effects involves interactions with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

3-Ethyl-3-methylpent-4-yn-2-one can be compared with other alkynes and ketones. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines an ethyl and a methyl group with a pentynone backbone, providing distinct reactivity and applications.

Properties

IUPAC Name

3-ethyl-3-methylpent-4-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-8(4,6-2)7(3)9/h1H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMWLQGVQRTZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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